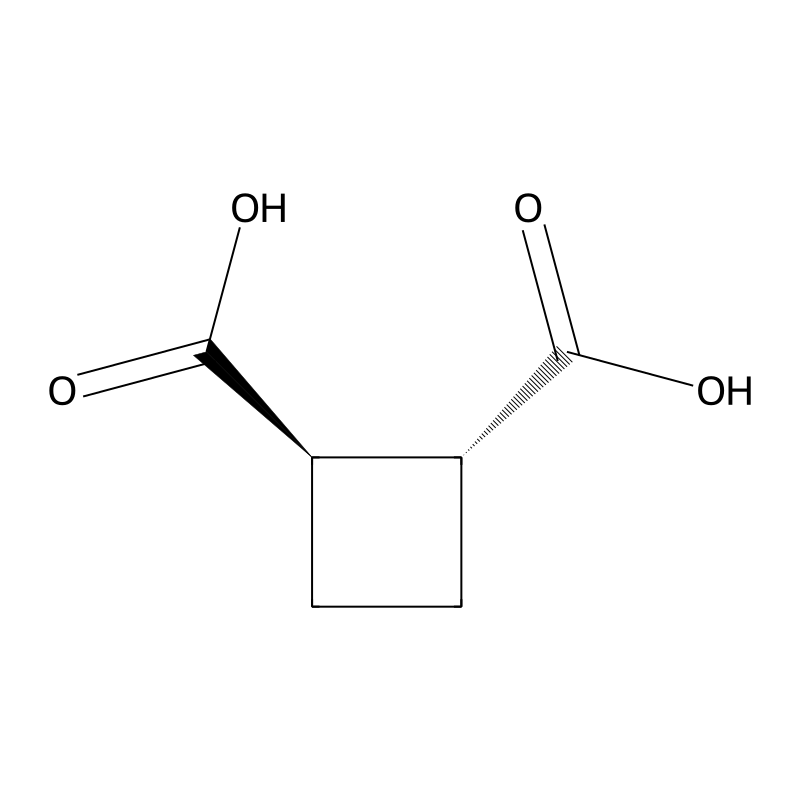

trans-Cyclobutane-1,2-dicarboxylic acid

Content Navigation

Researchers needing conformationally restricted building blocks face isomerization or degradation with cis/acyclic analogs. trans-Cyclobutane-1,2-dicarboxylic acid provides a rigid scaffold that resists acid-catalyzed isomerization up to 190°C and enforces extended chain packing in polymers.

- Predictable trans geometry minimizes entropic penalties in API binding.

- Thermodynamic stability ensures purity in high-temperature polymerization.

- Reliable B2B supply for pharma intermediates and advanced polymers.

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Synonyms

Purity

Package Size

trans-Cyclobutane-1,2-dicarboxylic acid is a highly rigid, bicyclic dicarboxylic acid building block primarily procured for the synthesis of conformationally restricted active pharmaceutical ingredients (APIs) and high-performance polymers. Featuring a four-membered cyclobutane ring with two carboxylate groups locked in a trans configuration, it provides a highly predictable spatial orientation that minimizes steric hindrance. With a melting point of 129–132 °C and excellent thermodynamic stability, it serves as a robust precursor for processes requiring high-temperature polymerization or rigorous synthetic conditions where acyclic analogs would degrade or lack the necessary structural rigidity .

Research Fit

Stereodefined C2-symmetric diacid scaffold for asymmetric synthesis research

Reported precursor to enantiopure trans-cyclobutane-1,2-diamine chiral ligands

Rigid, pre-organized monomer under investigation for high-performance polymers

MS fragmentation pattern supports isomer differentiation for analytical verification

Substituting trans-cyclobutane-1,2-dicarboxylic acid with its cis-isomer or acyclic aliphatic diacids introduces critical process and performance failures. The cis-isomer is thermodynamically less stable and undergoes spontaneous isomerization to the trans-form when heated in strong acids, destroying stereochemical purity and reproducibility in high-temperature API synthesis . Furthermore, in polymer chemistry, the cis-configuration forces a kinked polymer chain, drastically altering crystallinity and mechanical strength, whereas the trans-isomer promotes extended, rigid polymer backbones with enhanced thermal resistance . Acyclic analogs entirely lack the restricted rotational degrees of freedom, leading to massive entropic penalties in receptor binding for pharmaceutical derivatives.

Substitution Risk

Cis-cyclobutane-1,2-dicarboxylic acid presents carboxyl groups in a different spatial orientation, which may alter metal chelation geometry, polymer crystallinity, or receptor-binding conformation compared to the trans isomer.

Larger cycloalkane diacids introduce greater conformational flexibility, and acyclic diacids lack the rigid cyclobutane core. These differences may not reproduce the fixed dihedral angle required for applications that rely on a pre-organized scaffold.

The trans isomer has a reported distinct acidity profile (pKa) relative to cis and other diacids, which may shift reactivity in condensation polymerizations and alter solubility in buffered aqueous systems.

Thermodynamic Stability in Acidic Processes

When subjected to harsh synthetic conditions, the stereoisomers of cyclobutane-1,2-dicarboxylic acid exhibit drastically different thermodynamic stabilities. Heating the cis-isomer in concentrated hydrochloric acid at 190 °C causes it to completely isomerize into the trans-isomer . The trans-isomer remains configurationally stable under these extreme conditions.

| Evidence Dimension | Thermal isomerization threshold in concentrated HCl |

| Target Compound Data | Configurationally stable at 190 °C |

| Comparator Or Baseline | cis-Cyclobutane-1,2-dicarboxylic acid (Isomerizes to trans-form at 190 °C) |

| Quantified Difference | 100% loss of stereopurity for the cis-isomer under harsh acidic conditions |

| Conditions | Heating in concentrated HCl at 190 °C |

Procurement of the trans-isomer is mandatory for synthetic routes involving harsh acidic deprotections or high-temperature cyclizations to prevent unpredictable stereochemical drift and yield loss.

ΔpKa1 = -0.22

Mechanochemical Reactivity and Steric Minimization

In the design of stress-responsive polymer networks, the stereochemistry of the cyclobutane core dictates mechanochemical cleavage forces. The trans-cyclobutane diester avoids the steric interactions between pendant ester groups that are present in the cis-diester [1]. This lack of steric clash in the trans-configuration alters the activation energy required for force-induced retro-[2+2] cycloaddition, allowing for precise tuning of the polymer's mechanical response.

| Evidence Dimension | Steric interaction and mechanochemical activation |

| Target Compound Data | Minimized steric interactions allowing controlled cleavage |

| Comparator Or Baseline | cis-Cyclobutane diester (High steric interactions between pendant groups) |

| Quantified Difference | Distinct mechanochemical cleavage thresholds (Fmax) due to altered ring strain |

| Conditions | CoGEF elongation and single-electron-transfer living radical polymerization (SET-LRP) |

Buyers developing stress-responsive smart materials must select the trans-isomer to precisely control the mechanical force required for polymer cleavage and activation.

Mass Spectrometric Differentiation

Distinguishing between cyclobutane-1,2-dicarboxylic acid isomers during quality control is highly dependent on their fragmentation patterns. In mass spectrometry, the molecular ions of the cis-isomer exhibit unique fragmentation driven by the spatial interaction of the adjacent carboxyl groups . In contrast, the trans-isomer's carboxyl groups are spatially separated on opposite faces of the ring, preventing this specific interaction and yielding a distinct, highly reproducible fragmentation profile.

| Evidence Dimension | Molecular ion fragmentation pattern |

| Target Compound Data | Independent carboxyl fragmentation profile |

| Comparator Or Baseline | cis-Cyclobutane-1,2-dicarboxylic acid (Interacting carboxyl fragmentation) |

| Quantified Difference | Distinct mass spectrometric fragmentation pathways due to spatial proximity |

| Conditions | Mass spectrometric analysis of molecular ions |

For QA/QC and analytical buyers, this ensures that stereochemical purity can be definitively verified and tracked during complex API synthesis without relying solely on chiral chromatography.

ΔTm ≈ 8 °C lower

Conformationally Restricted APIs

The rigid trans-cyclobutane scaffold is ideal for developing targeted therapeutics where the precise spatial arrangement of the carboxylate groups dictates receptor subtype selectivity and binding affinity, minimizing the entropic penalty seen with acyclic precursors .

High-Temperature Specialty Plastics

Due to its trans-configuration minimizing steric hindrance and its inherent thermodynamic stability in harsh conditions (up to 190 °C in acid), this compound is a critical monomer for synthesizing biodegradable plastics and rigid polyesters that require enhanced thermal stability .

Mechanochemically Active Smart Materials

The trans-cyclobutane core is utilized in the synthesis of mechanophores, where its specific ring strain and lack of cis-steric clashes allow for controlled retro-[2+2] cycloadditions under mechanical stress, useful in stress-sensing or self-healing polymer networks [1].

Application Fit Matrix

XLogP3

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Other CAS

1124-13-6

Explore Compound Types